3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-
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Overview
Description
N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide typically involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine. This reaction yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which can be subsequently oxidized to form the desired isoxazole compound . Another method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different isoxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, bases such as triethylamine, and reducing agents like sodium borohydride . Reaction conditions vary depending on the desired product but often involve moderate temperatures and ambient pressure.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 3,5-Disubstituted isoxazoles
- 4-Arylidene-3-methyl isoxazole-5(4H)-ones
- Isoxazole-4-carbaldehydes
Uniqueness
N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-hydroxy group and p-tolylthio substituent contribute to its reactivity and potential therapeutic applications, distinguishing it from other isoxazole derivatives .
Properties
CAS No. |
823220-02-6 |
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Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
N-hydroxy-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12N2O3S/c1-8-2-4-10(5-3-8)18-7-9-6-11(14-17-9)12(15)13-16/h2-6,16H,7H2,1H3,(H,13,15) |
InChI Key |
MCAULNHDCJOBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=NO2)C(=O)NO |
Origin of Product |
United States |
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